molecular formula C11H11NO2 B8586366 2-(8-Quinolyloxy)ethanol

2-(8-Quinolyloxy)ethanol

Cat. No.: B8586366
M. Wt: 189.21 g/mol
InChI Key: QIPHYKKDPODKOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(8-Quinolyloxy)ethanol is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

2-quinolin-8-yloxyethanol

InChI

InChI=1S/C11H11NO2/c13-7-8-14-10-5-1-3-9-4-2-6-12-11(9)10/h1-6,13H,7-8H2

InChI Key

QIPHYKKDPODKOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OCCO)N=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 14.5 g (0.10 mole) of 8-hydroxyquinoline, 13.5 ml (0.20 mole) of chloroethanol, 40 g (0.30 mole) of potassium carbonate, and 200 ml of acetone was stirred at reflux temperature for 26 hr. The mixture was filtered and the filtrate concentrated to an oil. The oil was partitioned between toluene and aqueous potassium carbonate solution. When the toluene solution was shaken with a fresh portion of potassium carbonate solution, an off-white solid crystallized out of solution. The solid was collected by filtration and the organic layer of the filtrate extracted twice with potassium carbonate solution. The toluene solution was concentrated to obtain a black oil. The oil was redissolved in toluene and upon treating the solution with a few drops of water, a solid crystallized from solution. This solid was collected by filtration and combined with the previously obtained solid. The solid was dissolved in hot methylene chloride, stirred with magnesium sulfate and charcoal, filtered, and concentrated to an oil. The oil was crystallized by dissolving in toluene and wetting the solution with a few drops of water, affording two crops of solid (5.5 g) which was shown by 1H nmr to be a dihydrate. The dihydrate was dissolved in a mixture of methylene chloride and toluene. The solution was dried (sodium sulfate), and concentrated to give 5.4 g of the anhydrous product as an oil.
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14.5 g
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13.5 mL
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40 g
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200 mL
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reactant
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